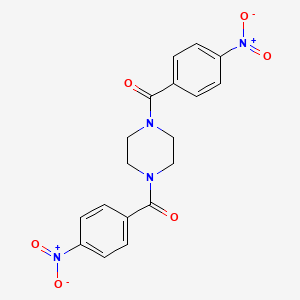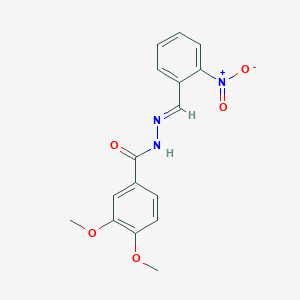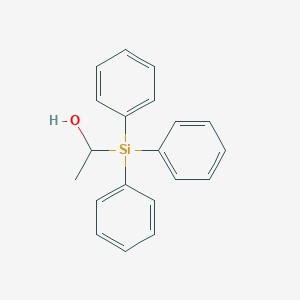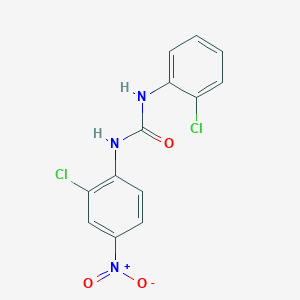
N-(2-Chloro-4-nitrophenyl)-N'-(2-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea is a synthetic organic compound characterized by the presence of chloro and nitro substituents on a phenyl ring, linked through a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea typically involves the reaction of 2-chloro-4-nitroaniline with 2-chloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is essential to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia or primary amines, solvents like ethanol or water, elevated temperatures.
Major Products Formed
Reduction: N-(2-Amino-4-nitrophenyl)-N’-(2-chlorophenyl)urea.
Substitution: N-(2-Chloro-4-nitrophenyl)-N’-(2-substituted phenyl)urea.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-N’-(2-bromophenyl)urea
- N-(2-Chloro-4-nitrophenyl)-N’-(2-methylphenyl)urea
- N-(2-Chloro-4-nitrophenyl)-N’-(2-fluorophenyl)urea
Uniqueness
N-(2-Chloro-4-nitrophenyl)-N’-(2-chlorophenyl)urea is unique due to the specific combination of chloro and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
6664-58-0 |
|---|---|
Fórmula molecular |
C13H9Cl2N3O3 |
Peso molecular |
326.13 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrophenyl)-3-(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)16-13(19)17-12-6-5-8(18(20)21)7-10(12)15/h1-7H,(H2,16,17,19) |
Clave InChI |
JYSLAILXIQDBOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


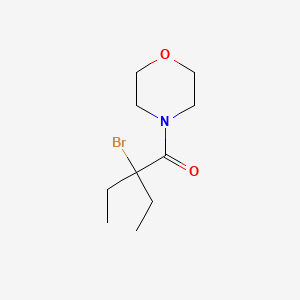

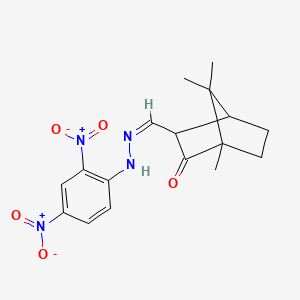
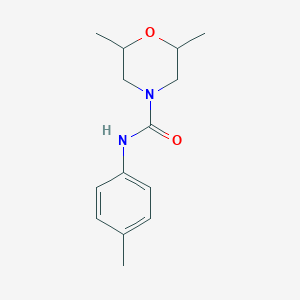
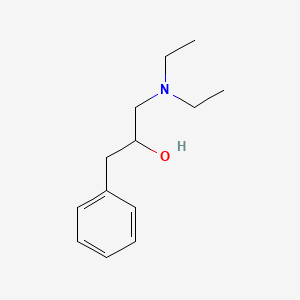

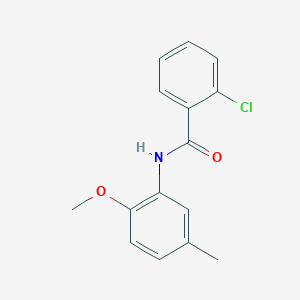
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

